molecular formula C18H26ClN3O3.C4H6O4 B000288 Prucalopride succinate CAS No. 179474-85-2

Prucalopride succinate

Cat. No. B000288
M. Wt: 486 g/mol
InChI Key: QZRSNVSQLGRAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of prucalopride succinate involves complex chemical pathways aimed at achieving its selective agonistic activity on the 5-HT4 receptor. While specific synthesis pathways are proprietary and detailed synthesis steps are not publicly available, it involves multi-step organic synthesis techniques, ensuring the production of a high-purity final product. The specificity and efficacy of prucalopride succinate as a 5-HT4 receptor agonist are direct outcomes of its meticulous synthesis process.

Molecular Structure Analysis

Prucalopride succinate's molecular structure is designed to selectively target the 5-HT4 receptor, optimizing its prokinetic effect on gastrointestinal motility. The compound's molecular configuration allows for a high affinity to the 5-HT4 receptors, distinguishing it from other pharmacological agents by its mechanism of action, which is focused on enhancing gastrointestinal motility through serotonin receptor agonism.

Chemical Reactions and Properties

Prucalopride succinate undergoes various chemical interactions, particularly in the physiological environment. Its stability under different pH conditions and the presence of specific ions in the gastrointestinal tract significantly influence its bioavailability and therapeutic efficacy. The compound demonstrates stability in both acidic and basic conditions, a factor critical for its oral administration and subsequent absorption in the gastrointestinal tract.

Physical Properties Analysis

The physical properties of prucalopride succinate, including its solubility in different solvents, melting point, and molecular weight, are crucial for its formulation into a pharmaceutically acceptable product. Its solubility in water and other solvents impacts its absorption, distribution, metabolism, and excretion (ADME) profile. The compound's solubility in various solvents and its sensitivity to light and temperature are essential considerations in the drug's manufacturing and storage processes (Vamseekrishna G et al., 2023).

Scientific Research Applications

Analytical Methods Development

  • Prucalopride succinate's analysis has been enhanced through the development of a stability-indicating method for its separation using High-Performance Liquid Chromatography and Ultra Performance Liquid Chromatography, showcasing the robustness and sensitivity of these methods (Makwana et al., 2021).
  • A UV-Visible Spectrophotometric method has been developed and validated for the quantitative determination of Prucalopride succinate in bulk and tablet formulations, indicating its importance in pharmaceutical development (Bhosale et al., 2021).

Pharmacokinetic Studies

  • Prucalopride's pharmacokinetic properties were studied in healthy individuals using a microtracer approach with radioactive detection. This study demonstrated the drug's efficient absorption and excretion, primarily through the kidneys (Flach et al., 2016).
  • Another study focused on the selective separation and characterization of Prucalopride succinate's stress degradation products, highlighting its stability under various conditions and providing insights into its pharmaceutical properties (Mahamuni et al., 2016).

Clinical Applications and Efficacy

  • A study explored Prucalopride's effect on esophageal acid exposure and gastric emptying, indicating its potential in treating gastroesophageal conditions (Kessing et al., 2014).
  • The efficacy and safety of Prucalopride for chronic constipation in adults, including elderly patients, have been systematically reviewed, affirming its potential as a first-line treatment in the future (Vijayvargiya & Camilleri, 2019).

Safety Assessments

  • Cardiovascular safety of Prucalopride in patients with chronic constipation was evaluated in a multinational population-based cohort study. The results suggested no increased risk of major adverse cardiovascular events compared to polyethylene glycol 3350 (Gilsenan et al., 2019).
  • A comprehensive evaluation of Prucalopride's tissue distribution and abuse potential through non-clinical and clinical assessments indicated low abuse potential for the drug (Derakhchan et al., 2023).

Pediatric Application

  • The efficacy and safety of Prucalopride in children with functional constipation were evaluated, but it was found not to be more effective than placebo (Mugie et al., 2014).

Safety And Hazards

Prucalopride may cause serious side effects including unusual changes in mood or behavior, ongoing or worsening depression . It should not be used if you have a blockage in your intestines, Crohn’s disease, ulcerative colitis, or intestinal perforation .

properties

IUPAC Name

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRSNVSQLGRAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027749
Record name Prucalopride succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prucalopride succinate

CAS RN

179474-85-2
Record name Prucalopride succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prucalopride succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5-CHLORO-N-[1-(3-METHOXYPROPYL)PIPERIDIN-4-YL]-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXAMIDE SUCCINATE (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRUCALOPRIDE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2G75E1CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prucalopride succinate
Reactant of Route 2
Prucalopride succinate
Reactant of Route 3
Prucalopride succinate
Reactant of Route 4
Prucalopride succinate
Reactant of Route 5
Prucalopride succinate
Reactant of Route 6
Prucalopride succinate

Citations

For This Compound
158
Citations
G Bassotti, D Gambaccini, M Bellini - Expert Review of …, 2016 - Taylor & Francis
Constipation is a disorder frequently complained about by patients in daily clinical practice. However, to date, its treatment is still commonly unsatisfactory, especially concerning patients…
Number of citations: 30 www.tandfonline.com
GDA Bojja, MM Annapurna - Acta Scientific Pharmaceutical …, 2020 - researchgate.net
… Prucalopride succinate is used for the treatment of chronic constipation. Four new UV … determination of Prucalopride succinate in pharmaceutical formulations. Prucalopride succinate is …
Number of citations: 9 www.researchgate.net
BS Mahamuni, A Jajula, A Awasthi, PD Kalariya… - … of pharmaceutical and …, 2016 - Elsevier
… The present study reports the degradation behaviour of a new prokinetic agent, Prucalopride succinate, under various stress conditions as per International Conference on …
Number of citations: 17 www.sciencedirect.com
AC Bhosale, VC Bhagat, VV Kunjir… - Research Journal of …, 2021 - indianjournals.com
… Prucalopride succinate. Hence there is no any UV-Visible Spectrophotometric method is available for Prucalopride succinate… the quantitative estimation of Prucalopride succinate in bulk …
Number of citations: 6 www.indianjournals.com
VN Akhani, KK Patel, KS Patel… - World J …, 2020 - wjpr.s3.ap-south-1.amazonaws.com
… estimation of Prucalopride Succinate so that the objective of the present work was to develop Simple, Precise UV-Spectrophotometric method for estimation of Prucalopride Succinate in …
Number of citations: 3 wjpr.s3.ap-south-1.amazonaws.com
RT Eleryan, M Salem, R Tony - Egyptian Journal of …, 2023 - ejchem.journals.ekb.eg
An eco-friendly, novel, rapid, accurate and precise voltammetric method for the determination of Prucalopride succinate (PRU) in drug substance and dosage form. The drug showed …
Number of citations: 5 ejchem.journals.ekb.eg
G Bassotti, D Gambaccini, M Bellini - 2015 - researchgate.net
However, to date, its treatment is still commonly unsatisfactory, especially concerning patients’ quality of life, when using conventional measures. Prucalopride, a selective 5-…
Number of citations: 2 www.researchgate.net
MT Saad, HE Zaazaa, TA Fattah, SA Boltia - Journal of Fluorescence, 2023 - Springer
… method has been developed for the determination of prucalopride succinate (PRU) in human urine on … The calibration curve for prucalopride succinate shows a linear relationship in a …
Number of citations: 2 link.springer.com
MS Elshahed, SS Toubar, AA Ashour, RT El-Eryan - Measurement, 2022 - Elsevier
… for the determination of Prucalopride succinate (Pru). The electrochemical sensor was based on the deposition of the ion exchanger (Prucalopride succinate-phosphotungstic acid (Pru-…
Number of citations: 4 www.sciencedirect.com
L Guo, H LI, H Bian, Y Zhang, S YU, M LI - China Pharmacy, 2018 - pesquisa.bvsalud.org
… Observation group was given Prucalopride succinate tablets 2 mg orally,once a day. Both groups were treated for consecutive 4 weeks. Clinical efficacies of 2 groups were observed,…
Number of citations: 1 pesquisa.bvsalud.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.